6-[(4,5-Dimethoxy-2-methylphenyl)methyl]-2-ethoxy-6-azaspiro[3.4]octane
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Overview
Description
6-[(4,5-Dimethoxy-2-methylphenyl)methyl]-2-ethoxy-6-azaspiro[34]octane is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 6-[(4,5-Dimethoxy-2-methylphenyl)methyl]-2-ethoxy-6-azaspiro[3.4]octane involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the methylation of 4,5-dimethoxyphenol using methyl iodide in the presence of a base such as potassium carbonate.
Alkylation: The dimethoxyphenyl intermediate is then alkylated with 2-bromoethanol to introduce the ethoxy group.
Spirocyclization: The final step involves the cyclization of the alkylated intermediate with an appropriate azaspiro compound under acidic conditions to form the spirocyclic structure.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
6-[(4,5-Dimethoxy-2-methylphenyl)methyl]-2-ethoxy-6-azaspiro[3.4]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents such as sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[(4,5-Dimethoxy-2-methylphenyl)methyl]-2-ethoxy-6-azaspiro[3.4]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(4,5-Dimethoxy-2-methylphenyl)methyl]-2-ethoxy-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
6-[(4,5-Dimethoxy-2-methylphenyl)methyl]-2-ethoxy-6-azaspiro[3.4]octane can be compared with other similar compounds, such as:
6-[(4,5-Dimethoxyphenyl)methyl]-2-ethoxy-6-azaspiro[3.4]octane: This compound lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
6-[(4-Methoxy-2-methylphenyl)methyl]-2-ethoxy-6-azaspiro[3.4]octane: This compound has only one methoxy group, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and spirocyclic structure, which contribute to its distinct chemical and biological characteristics.
Properties
IUPAC Name |
6-[(4,5-dimethoxy-2-methylphenyl)methyl]-2-ethoxy-6-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-5-23-16-10-19(11-16)6-7-20(13-19)12-15-9-18(22-4)17(21-3)8-14(15)2/h8-9,16H,5-7,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPVRIVPBJPAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2(C1)CCN(C2)CC3=CC(=C(C=C3C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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